Antifungal agent 69
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 69 is a eugenol-imidazole derivative known for its potent antifungal activity, particularly against Candida albicans . This compound has garnered attention due to its efficacy in combating fungal infections, which are a significant health concern globally.
Vorbereitungsmethoden
The synthesis of antifungal agent 69 involves the reaction of eugenol with imidazole under specific conditions. The process typically includes:
Analyse Chemischer Reaktionen
Antifungal agent 69 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, leading to the formation of various derivatives.
Major Products: The primary products formed from these reactions include modified eugenol-imidazole derivatives with enhanced antifungal properties
Wissenschaftliche Forschungsanwendungen
Antifungal agent 69 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of eugenol derivatives.
Biology: Investigated for its antifungal activity against various fungal pathogens, including Candida species.
Medicine: Potential therapeutic agent for treating fungal infections, especially in immunocompromised patients.
Industry: Utilized in the formulation of antifungal creams, gels, and other topical applications.
Wirkmechanismus
The mechanism of action of antifungal agent 69 involves:
Targeting Ergosterol: The compound binds to ergosterol in the fungal cell membrane, disrupting its integrity and causing cell death.
Inhibition of Enzymes: It inhibits key enzymes involved in ergosterol biosynthesis, such as lanosterol 14α-demethylase.
Pathways Involved: The disruption of ergosterol synthesis leads to increased membrane permeability, leakage of essential cell contents, and ultimately, fungal cell death.
Vergleich Mit ähnlichen Verbindungen
Antifungal agent 69 can be compared with other antifungal agents such as:
Eigenschaften
Molekularformel |
C23H23ClN2O4 |
---|---|
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
[1-imidazol-1-yl-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H23ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h3,5-13,16,20H,1,4,14-15H2,2H3 |
InChI-Schlüssel |
PMAYJJFPGZVRPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.